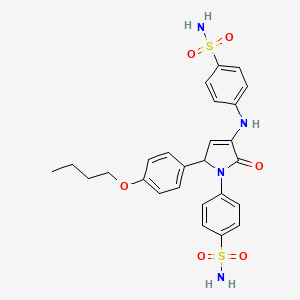
Carbonic anhydrase inhibitor 18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic anhydrase inhibitor 18 is a compound that belongs to the class of carbonic anhydrase inhibitors. These inhibitors are known for their ability to suppress the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes, including pH regulation, ion transport, and fluid balance. This compound has been studied for its potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitor 18 typically involves the use of organic scaffolds such as sulfonamides, which are known for their strong inhibitory activity against carbonic anhydrase enzymes. The synthetic route may include the following steps:
Formation of the sulfonamide group: This step involves the reaction of an amine with a sulfonyl chloride to form a sulfonamide.
Functionalization of the scaffold: Various functional groups can be introduced to the scaffold to enhance its inhibitory activity and selectivity. This may involve reactions such as alkylation, acylation, or halogenation.
Purification and characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, and may include additional steps for scaling up the reactions, such as continuous flow chemistry or automated synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic anhydrase inhibitor 18 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may regenerate the original sulfide .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of carbonic anhydrase inhibitor 18 involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this reaction, this compound disrupts the normal physiological processes that depend on carbonic anhydrase activity. The compound binds to the active site of the enzyme, typically coordinating with the zinc ion present in the active site, and prevents the enzyme from catalyzing the hydration reaction .
Comparaison Avec Des Composés Similaires
Carbonic anhydrase inhibitor 18 can be compared with other similar compounds, such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with a longer elimination half-life and fewer adverse effects on the kidney compared to acetazolamide.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in patients with glaucoma.
Brinzolamide: Similar to dorzolamide, it is used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.
This compound is unique in its specific binding mode and selectivity for certain carbonic anhydrase isoforms, which may result in fewer side effects and improved therapeutic efficacy compared to other inhibitors .
Propriétés
Formule moléculaire |
C26H28N4O6S2 |
|---|---|
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
4-[[2-(4-butoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-2H-pyrrol-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C26H28N4O6S2/c1-2-3-16-36-21-10-4-18(5-11-21)25-17-24(29-19-6-12-22(13-7-19)37(27,32)33)26(31)30(25)20-8-14-23(15-9-20)38(28,34)35/h4-15,17,25,29H,2-3,16H2,1H3,(H2,27,32,33)(H2,28,34,35) |
Clé InChI |
YFCOFTLHQOGHBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
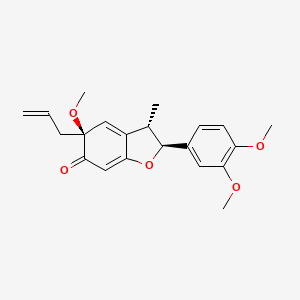
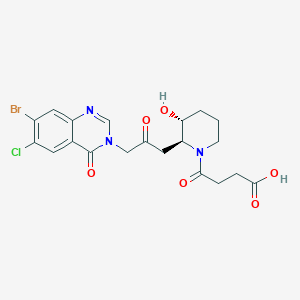
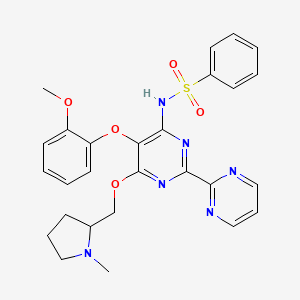
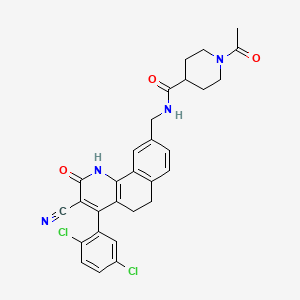
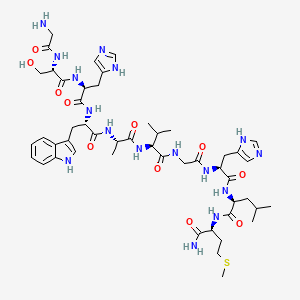
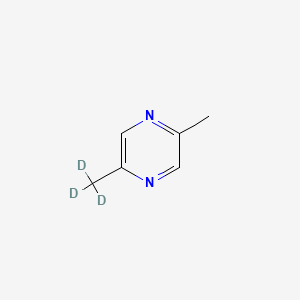
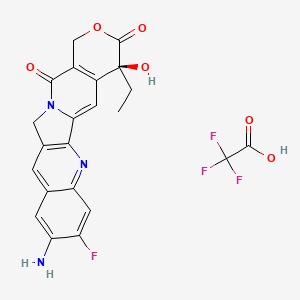
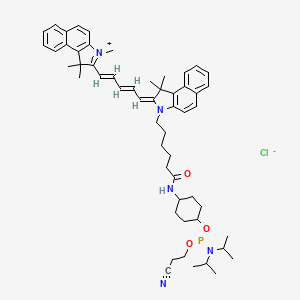
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
![(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one](/img/structure/B12384520.png)
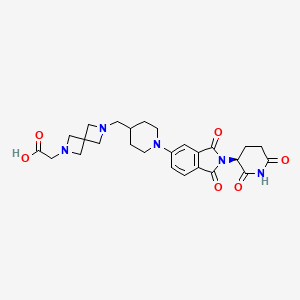
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)
